molecular formula C25H21ClN2O4 B5071066 4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)benzamide

4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)benzamide

Cat. No. B5071066
M. Wt: 448.9 g/mol
InChI Key: DLAKHDLQSQYGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)benzamide often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic components. These processes may include amide bond formation, chlorination, and the introduction of methoxy groups. While the exact synthetic route for this compound is not detailed in available literature, studies on analogous benzamide derivatives provide insight into possible synthetic strategies. For instance, the synthesis of benzamides and their derivatives typically involves condensation reactions between an amine and a carboxylic acid or its derivatives, under dehydration conditions or coupling reagents (Yanagi et al., 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the compound , can be characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods reveal the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups. For example, X-ray powder diffractometry and IR spectroscopy have been employed to distinguish between different polymorphs of similar compounds, highlighting differences in stability and molecular interactions (Yanagi et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of 4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)benzamide involves its functional groups - the amide, chloro, and methoxy groups. These groups influence the compound's participation in various chemical reactions, such as nucleophilic substitutions, hydrolysis, and reactions with electrophiles. The presence of a chloro group, for instance, can make the aromatic ring more susceptible to nucleophilic attack, while the amide linkage might participate in hydrolysis under certain conditions.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystal structure, can significantly affect their application in material science and pharmaceutical formulations. Differential thermal analysis and thermogravimetry can provide insights into the thermal stability and phase transitions of these compounds. For similar benzamide derivatives, variations in crystalline forms have been observed, with implications for their stability and solubility (Yanagi et al., 2000).

properties

IUPAC Name

4-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c1-32-21-13-7-17(8-14-21)16-27(24(30)18-9-11-19(26)12-10-18)22-15-23(29)28(25(22)31)20-5-3-2-4-6-20/h2-14,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAKHDLQSQYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(4-methoxybenzyl)benzamide

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